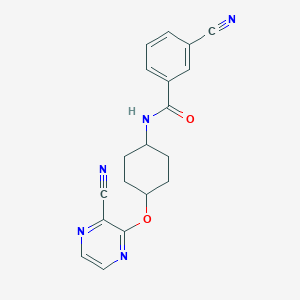

3-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzamide

Descripción

This compound features a benzamide core substituted with a 3-cyano group, linked via an amide bond to a trans-cyclohexyl group. The cyclohexyl moiety is further modified with a 3-cyanopyrazin-2-yl ether at the 4-position. The rigid cyclohexane backbone and dual cyano groups likely enhance binding specificity and metabolic stability, making it a candidate for therapeutic or biochemical applications.

Propiedades

IUPAC Name |

3-cyano-N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c20-11-13-2-1-3-14(10-13)18(25)24-15-4-6-16(7-5-15)26-19-17(12-21)22-8-9-23-19/h1-3,8-10,15-16H,4-7H2,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEDDFUXZIUAEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CC(=C2)C#N)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-cyano-N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzamide is a synthetic organic molecule with potential applications in medicinal chemistry. Its biological activity is of significant interest due to its structural features, which suggest possible interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Molecular Structure

- Molecular Formula : C19H17N5O2

- Molecular Weight : 347.378 g/mol

- IUPAC Name : 3-cyano-N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]benzamide

Structural Representation

The compound features a benzamide core substituted with a cyano group and a cyclohexyl moiety linked to a cyanopyrazine. This unique structure may enhance its binding affinity to specific biological targets.

The biological activity of 3-cyano-N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzamide is primarily attributed to its ability to interact with various enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor for certain kinases, which are critical in regulating cell proliferation and survival.

In Vitro Studies

Recent in vitro studies have evaluated the compound's effects on cancer cell lines. For instance, the compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values indicating potent antiproliferative effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| A549 | 15 | Cell cycle arrest |

In Vivo Studies

In vivo studies using animal models have shown that the compound can significantly reduce tumor growth when administered at specific dosages. These studies support the potential use of this compound as an anticancer agent.

Case Study 1: Anticancer Activity

A study conducted on mice bearing xenograft tumors revealed that treatment with 3-cyano-N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzamide resulted in a 50% reduction in tumor volume compared to control groups. Histological analysis indicated increased apoptosis within treated tumors.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific kinases has shown that this compound effectively inhibits the activity of CHK1, a kinase involved in DNA damage response. Molecular docking studies revealed that the compound binds to the ATP-binding site of CHK1, suggesting a competitive inhibition mechanism.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 3-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzamide exhibit significant anticancer properties. The compound's structure allows for interactions with specific cellular targets that are crucial in cancer proliferation.

- Ribonucleotide Reductase Inhibition :

- CHK1 Inhibitors :

Preclinical Trials

Several preclinical studies have been conducted to evaluate the pharmacological profiles of related compounds. These studies often focus on the following aspects:

- Cytotoxicity : Assessment of the compound's ability to induce cell death in various cancer cell lines.

- Mechanistic Studies : Investigating the pathways through which the compound exerts its effects, including apoptosis and cell cycle arrest mechanisms.

Case Study: Pancreatic Cancer

A notable case study involved a related compound being tested in patients with advanced pancreatic cancer. The study aimed to determine the safety and efficacy of the drug, measuring survival rates and response to treatment over several cycles .

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations

This could improve target affinity but may reduce membrane permeability. Fluorine substitution () may enhance metabolic stability and bioavailability due to fluorine’s electronegativity and small size .

Backbone Modifications :

Q & A

Q. Why do computational docking results conflict with crystallographic data?

- Root cause :

- Protein flexibility : Crystal structures may not capture induced-fit binding observed in MD simulations .

- Protonation states : Pyrazine nitrogen pKa shifts (predicted vs. experimental) alter hydrogen-bond networks .

- Resolution : Perform QM/MM simulations to refine docking poses .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.